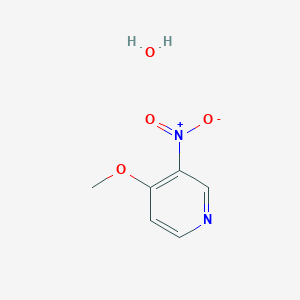

4-Methoxy-3-nitropyridine hydrate

Description

BenchChem offers high-quality 4-Methoxy-3-nitropyridine hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-nitropyridine hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-3-nitropyridine;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.H2O/c1-11-6-2-3-7-4-5(6)8(9)10;/h2-4H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCZDLCIPWQVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)[N+](=O)[O-].O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Methoxy-3-nitropyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, reactivity, and applications of 4-Methoxy-3-nitropyridine. It aims to provide not just data, but also field-proven insights into its handling and utility as a critical synthetic intermediate.

Executive Overview: A Versatile Heterocyclic Building Block

4-Methoxy-3-nitropyridine is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on a pyridine core, imparts a unique reactivity profile that is highly valuable for constructing more complex molecular architectures.

The nomenclature occasionally includes "hydrate," however, the compound is most commonly supplied and handled as an anhydrous solid. The extensive body of technical data available pertains to this anhydrous form. This guide will focus on the well-documented properties of the anhydrous material (CAS No: 31872-62-5), while advising standard precautions for handling hygroscopic materials.

Physicochemical & Structural Properties

The physical and chemical characteristics of a compound are foundational to its application in any synthetic workflow. Understanding these properties ensures proper handling, storage, and reaction design.

Structural and Chemical Identity

-

IUPAC Name: 4-methoxy-3-nitropyridine[3]

-

Synonyms: 3-Nitro-4-methoxypyridine, Methyl 3-nitro-4-pyridinyl ether[3][4]

-

CAS Number: 31872-62-5

-

Molecular Formula: C₆H₆N₂O₃

-

Molecular Weight: 154.12 g/mol

-

SMILES: COC1=C(C=NC=C1)[O-][3]

-

InChI Key: BZPVREXVOZITPF-UHFFFAOYSA-N[3]

Tabulated Physical Properties

A summary of the key physical data is presented below for quick reference. These values are critical for experimental planning, from solvent selection to purification method development.

| Property | Value | Source(s) |

| Appearance | Light orange to yellow to green powder or crystal | |

| Melting Point | 72-78 °C | [5] |

| Boiling Point | 127 °C at 1 mmHg (1 Torr) | [1][6] |

| Density | ~1.3 ± 0.1 g/cm³ | [1] |

| Flash Point | 120.7 ± 21.8 °C | [1] |

| Refractive Index | ~1.547 | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1][7] |

Analytical Characterization & Spectroscopic Profile

Robust analytical characterization is essential for confirming the identity and purity of starting materials. The unique electronic arrangement of 4-Methoxy-3-nitropyridine gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

-

¹H and ¹³C NMR Spectroscopy: The nuclear magnetic resonance spectra are consistent with the substituted pyridine structure. The influence of the electron-withdrawing nitro group and the electron-donating methoxy group creates predictable chemical shifts for the aromatic protons and carbons.[3][8]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group, C-O stretching of the methoxy ether, and various C=C and C=N stretching vibrations of the pyridine ring.[3]

-

Mass Spectrometry (MS): Electron Impact (EI-MS) or other ionization techniques will show a prominent molecular ion peak (m/z) corresponding to the molecular weight of 154.12.[3]

Protocol: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of 4-Methoxy-3-nitropyridine. The causality behind this choice is its wide applicability and sensitivity for aromatic, moderately polar compounds.

Objective: To determine the purity of a sample by separating it from potential impurities.

Instrumentation & Reagents:

-

HPLC system with a UV detector

-

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Sample Diluent: 50:50 Acetonitrile/Water

-

4-Methoxy-3-nitropyridine sample

Methodology:

-

Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 10 mL of the diluent to create a 0.1 mg/mL solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: Linear gradient from 10% to 90% B

-

15-17 min: Hold at 90% B

-

17.1-20 min: Return to 10% B and equilibrate

-

-

-

Data Analysis: Integrate the peak areas of all detected components. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Self-Validation: The system suitability is confirmed by ensuring consistent retention times and peak shapes across replicate injections. The use of a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

Synthesis and Reaction Workflows

4-Methoxy-3-nitropyridine is not a naturally occurring compound; it is produced synthetically. The most common route involves the nitration of a 4-methoxypyridine precursor.[6]

Laboratory-Scale Synthesis Protocol

This protocol is adapted from established literature procedures and provides a reliable method for synthesis.[6] The choice of concentrated sulfuric acid is crucial as it acts as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) necessary for aromatic nitration.

Objective: To synthesize 4-Methoxy-3-nitropyridine via electrophilic nitration of 4-methoxypyridine.

Materials:

-

4-methoxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice, Solid Potassium Carbonate (K₂CO₃)

-

Ethyl Acetate (EtOAc), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flask cooled in an ice bath, slowly add 4-methoxypyridine dropwise to concentrated sulfuric acid with stirring.

-

Nitration: To this solution, add fuming nitric acid. Heat the mixture to 70 °C and maintain for approximately 2.5 days.[6]

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water. This step is highly exothermic and must be done with caution.

-

Neutralization & Extraction: Neutralize the acidic solution by slowly adding solid potassium carbonate until the pH is alkaline. Transfer the mixture to a separatory funnel and partition between water and ethyl acetate.[6]

-

Workup: Separate the layers and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash sequentially with water and brine, then dry over anhydrous magnesium sulfate.[6]

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the product, typically as a yellow powder.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Key stages in the synthesis of 4-Methoxy-3-nitropyridine.

Chemical Reactivity and Synthetic Utility

The utility of 4-Methoxy-3-nitropyridine stems from the reactivity of its functional groups, which can be selectively transformed to build molecular complexity.

Key Reaction Pathways

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amine (4-methoxy-3-aminopyridine). This transformation is fundamental, as the resulting amino group is a versatile handle for forming amides, sulfonamides, or participating in cross-coupling reactions. Common reducing agents include H₂/Pd-C, SnCl₂, or sodium dithionite. This amine is a critical precursor for many biologically active molecules.

-

Nucleophilic Aromatic Substitution (SₙAr): While the methoxy group is generally a poor leaving group, the presence of the strongly electron-withdrawing nitro group activates the pyridine ring for SₙAr reactions. Under certain conditions, the methoxy group can be displaced by strong nucleophiles. More commonly, related chloro- or bromo-nitropyridines are used for SₙAr, highlighting a common synthetic strategy where the methoxy analog is a useful comparator or precursor.[9]

Role as a Synthetic Intermediate

The following diagram illustrates how 4-Methoxy-3-nitropyridine serves as a central hub for generating other key intermediates.

Caption: Primary reaction pathways for 4-Methoxy-3-nitropyridine.

Applications in Research and Drug Development

Pyridine and its derivatives are cornerstone structures in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[10] Nitropyridines, in particular, are precursors to compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[11][12]

-

Pharmaceutical Intermediates: 4-Methoxy-3-nitropyridine is classified as a bulk drug intermediate.[1] Its primary role is as a starting material for the synthesis of active pharmaceutical ingredients (APIs). The reduction of the nitro group to an amine is often a key step in the synthesis of more complex heterocyclic systems used in drug candidates.

-

Scaffold for Bioactive Molecules: Research into related nitropyridine structures has shown potent antimicrobial and anticancer activities.[11] The nitro group itself can be crucial for biological activity or can be used as a handle to introduce other functionalities. This makes 4-Methoxy-3-nitropyridine a valuable scaffold for library synthesis in high-throughput screening campaigns aimed at discovering new therapeutic agents.[11][13]

-

Agrochemical Synthesis: Similar to pharmaceuticals, the pyridine core is vital in modern agrochemicals. This intermediate can be used to develop novel pesticides and herbicides.[2]

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. 4-Methoxy-3-nitropyridine is classified as hazardous, and all handling should be performed by trained personnel in a controlled environment.

GHS Hazard Classification

-

Pictograms:

-

Health Hazard

-

Exclamation Mark

-

-

Signal Word: Danger [1]

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][14] Avoid breathing dust.[14]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][14] Keep away from heat, sparks, and open flames.[14][15]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][16]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[14][16]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][14]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][17] An inert atmosphere is recommended for long-term storage to prevent potential degradation.[1] The material is incompatible with strong oxidizing agents.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][16]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 355832, 4-Methoxy-3-nitropyridine. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2023, May 8). Safety Data Sheet. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

-

UCHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Methoxy-3-Nitropyridine Hydrochloride 97%. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide.

-

Villalobos-Hernandez, J. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(23), 7864. Retrieved from [Link]

-

Vaickelioniene, R., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. Molecules, 25(13), 2980. Retrieved from [Link]

-

Pniewska, B., et al. (1993). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 47(5), 311-315. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2023). ANTIMICROBIAL, ANTIFUNGAL, LARVICIDAL, AND ANTIOXIDANT ACTIVITY OF FRESHLY PREPARED CYANOPYRIDINE DERIVATIVES. Rasayan J. Chem., 16(4). Retrieved from [Link]

-

Puzhistky, M., et al. (2024). Stability and reactivity of alkylidene dihydropyridines. Organic & Biomolecular Chemistry, 22, 4052-4056. Retrieved from [Link]

-

Sroka, W., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(22), 4983. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-3-nitropyridine-India Fine Chemicals [indiafinechemicals.com]

- 5. myuchem.com [myuchem.com]

- 6. 4-Methoxy-3-nitropyridine | 31872-62-5 [chemicalbook.com]

- 7. 31872-61-4|4-Methoxy-3-nitropyridine hydrochloride|BLD Pharm [bldpharm.com]

- 8. chempap.org [chempap.org]

- 9. prepchem.com [prepchem.com]

- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. kishida.co.jp [kishida.co.jp]

Technical Guide: 4-Methoxy-3-nitropyridine Hydrate Characterization & Stoichiometry

Executive Summary

In pharmaceutical process chemistry, 4-Methoxy-3-nitropyridine (CAS 31872-62-5) is a critical intermediate, particularly in the synthesis of kinase inhibitors (e.g., EGFR targets) via the reduction of the nitro group to an amine.[1][2][3][4] While the anhydrous molecular weight is 154.12 g/mol , this compound frequently exists as a non-stoichiometric hydrate or absorbs significant atmospheric moisture due to the basicity of the pyridine nitrogen and the polarity of the nitro group.

Failure to account for the hydration state—specifically the difference between the anhydrous form and the in situ hydrate—leads to stoichiometric errors of 10–15% . This guide provides the definitive molecular weight data, characterization protocols, and correction factors required to ensure synthetic precision.

Part 1: Physicochemical Profile & Molecular Weight Data[4][5]

The term "hydrate" for this compound often refers to a variable lattice inclusion of water rather than a strict stoichiometric crystal form (like a stable monohydrate). However, for calculation purposes, researchers must bracket the molecular weight between the anhydrous and potential stoichiometric forms.

Table 1: Molecular Weight Reference (Theoretical)

| Form | Stoichiometry | Formula | Molecular Weight ( g/mol ) | Mass Difference (%) |

| Anhydrous | 1.0 eq Substance | 154.12 | Reference | |

| Hemihydrate | + 0.5 eq | 163.13 | +5.8% | |

| Monohydrate | + 1.0 eq | 172.14 | +11.7% | |

| Hydrochloride | + 1.0 eq HCl | 190.58 | +23.6% |

Critical Note: Commercial Certificates of Analysis (CoA) often list the anhydrous MW (154.12) even if the water content is 5–10%. You must calculate the Effective Molecular Weight (EMW) using the protocol in Part 3.

Part 2: The Hydration Variable (Mechanism & Impact)

Why It Hydrates

The 4-methoxy-3-nitropyridine molecule possesses two key features driving hygroscopicity:

-

Pyridine Nitrogen: A hydrogen-bond acceptor that readily interacts with atmospheric moisture.

-

Nitro Group: Increases the polarity of the ring, stabilizing the crystal lattice with water molecules.

Synthetic Impact

If you assume the material is anhydrous (154.12 g/mol ) but it is actually a monohydrate (172.14 g/mol ), you are undercharging the reagent by 11.7% .

-

In Reductions (H₂/Pd-C): Undercharging leads to incomplete conversion or catalyst poisoning if the stoichiometry of additives is tight.

-

In SNAr Reactions: If this molecule is the nucleophile, the reaction rate will stall. If it is the electrophile, you will generate excess impurities from the unreacted coupling partner.

Part 3: Analytical Protocols (Self-Validating Systems)

To determine the Effective Molecular Weight (EMW) for your specific batch, do not rely on the label. Use this self-validating workflow.

Protocol A: Determination of Water Content (Karl Fischer)

Standard: ASTM E203 or ISO 760.

-

Solvent System: Use a Methanol/Formamide (3:1) mix. The formamide helps dissolve the pyridine derivative, which can be sparingly soluble in pure methanol at high concentrations.

-

Titrant: Hydranal-Composite 5 (or equivalent).

-

Procedure:

-

Tare a dry syringe.

-

Add ~50 mg of sample.

-

Inject into the KF cell.

-

Record Water Content (

) in %.

-

Protocol B: Calculation of Effective Molecular Weight (EMW)

Once

-

Example: If KF indicates 6.5% water:

Part 4: Visualization of Workflows

Diagram 1: Stoichiometry Correction Logic

This logic gate ensures that batch-to-batch variation in hydration does not affect reaction yield.

Caption: Decision tree for correcting reagent mass based on variable water content.

Diagram 2: Synthetic Context & Hydration Origin

Understanding where the water comes from (Synthesis from 4-Chloro precursor) and where it goes.

Caption: Synthetic pathway showing the introduction of water during the aqueous workup of the SNAr step.

Part 5: Safety & Handling

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[2][3][4]

-

Handling: The compound is an irritant. When handling the hydrate, ensure proper ventilation.[4]

-

Storage: Store under inert atmosphere (Argon/Nitrogen). While the hydrate is stable, excess moisture absorption can lead to clumping, making precise weighing difficult.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 355832, 4-Methoxy-3-nitropyridine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 4-methoxy-3-nitropyridine.[2] Retrieved from [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Methoxy-3-nitropyridine Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Methoxy-3-nitropyridine in Medicinal Chemistry

Pyridine and its derivatives are cornerstone heterocyclic compounds in the development of pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of functional groups on the pyridine ring can lead to novel molecules with distinct chemical and biological activities. 4-Methoxy-3-nitropyridine, a substituted pyridine, presents a unique electronic and structural profile, making it a valuable scaffold in medicinal chemistry. The potential for this molecule to exist in a hydrated form adds a critical layer of complexity to its characterization. The presence of water molecules within the crystal lattice can significantly influence its physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug development.

This in-depth guide provides a comprehensive framework for the structural elucidation of 4-Methoxy-3-nitropyridine hydrate. It moves beyond a simple listing of techniques to offer a rationale-driven approach, detailing not only how to analyze the compound but why specific methodologies are chosen to unravel its complete molecular identity.

A Multi-faceted Approach to Structure Elucidation

The definitive characterization of 4-Methoxy-3-nitropyridine hydrate necessitates a synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure, including the role and location of water molecules.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methoxy-3-nitropyridine and the Methodologies for Hydrate Form Screening

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Methoxy-3-nitropyridine, a key intermediate in pharmaceutical synthesis. While extensive data exists for the anhydrous form of this compound, a stable hydrate has not been formally documented in scientific literature. Recognizing the critical importance of solid-state chemistry in drug development, this paper transitions from a direct characterization of a non-documented hydrate to a more pragmatic and scientifically rigorous exploration. It details the established properties of anhydrous 4-Methoxy-3-nitropyridine and subsequently presents a detailed, field-proven framework for the systematic investigation and characterization of its potential hydrated forms. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of pyridine-based therapeutic agents.

Introduction: The Significance of 4-Methoxy-3-nitropyridine in Medicinal Chemistry

4-Methoxy-3-nitropyridine serves as a fundamental building block in the synthesis of a variety of pharmacologically active molecules. Its substituted pyridine ring is a common scaffold in drug discovery, offering a bioisosteric alternative to phenyl rings with the added benefit of potential hydrogen bonding interactions and improved solubility. The presence of the nitro and methoxy groups provides reactive handles for further chemical modification, making it a versatile precursor for more complex molecular architectures.

In the context of drug development, the solid-state properties of an active pharmaceutical ingredient (API) or its intermediates are of paramount importance. Different solid forms, such as polymorphs, solvates, and hydrates, can exhibit distinct physicochemical properties, including melting point, solubility, stability, and bioavailability. The potential for a compound to form a hydrate—a crystalline solid containing water molecules within its lattice—is a critical consideration. The presence of water can significantly impact the material's stability, manufacturability, and therapeutic efficacy.

As of the date of this publication, a stable, isolable hydrate of 4-Methoxy-3-nitropyridine has not been reported in peer-reviewed literature. Therefore, this guide will first consolidate the known properties of the anhydrous form and then provide a detailed, actionable methodology for the scientific community to investigate the potential for hydration.

Physicochemical Properties of Anhydrous 4-Methoxy-3-nitropyridine

The anhydrous form of 4-Methoxy-3-nitropyridine is the commercially available and most extensively characterized form of this compound.

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-3-nitropyridine | [1] |

| Synonyms | 3-Nitro-4-methoxypyridine, Methyl 3-nitro-4-pyridinyl ether | [1][2] |

| CAS Number | 31872-62-5 | [1][2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [1][4] |

| Molecular Weight | 154.12 g/mol | [1][3] |

| Chemical Structure |  |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Light orange to yellow to green powder or crystals | |

| Melting Point | 72-78 °C | [3] |

| Boiling Point | 127 °C at 1 mmHg | [2] |

| Form | Solid at room temperature | [3][5] |

Note: The reported melting point shows a range, which can be indicative of impurities or variations in crystalline form.

Methodologies for the Identification and Characterization of a Potential Hydrate Form

The following section outlines a systematic workflow for determining if 4-Methoxy-3-nitropyridine can form a stable hydrate and for characterizing its physical properties if one is identified.

Rationale for Hydrate Screening

The synthesis of 4-Methoxy-3-nitropyridine often involves aqueous workup steps, providing an opportunity for hydrate formation.[2] The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the nitro and methoxy groups allows for potential hydrogen bonding with water molecules, a key factor in the stabilization of a hydrated crystal lattice.

Experimental Workflow for Hydrate Screening and Characterization

This workflow is designed to be a self-validating system, where the results of one technique inform and are confirmed by the others.

Caption: Workflow for Hydrate Screening and Characterization.

Detailed Experimental Protocols

-

Objective: To induce the formation of a hydrated crystalline form.

-

Protocol 1: Slurry Crystallization

-

Suspend an excess of anhydrous 4-Methoxy-3-nitropyridine in deionized water and various water/co-solvent mixtures (e.g., water/ethanol, water/acetone) in sealed vials.

-

Agitate the slurries at different temperatures (e.g., ambient and 40°C) for an extended period (e.g., 7 days) to allow for equilibration.

-

Isolate the solid material by filtration, taking care not to dry the sample excessively to prevent dehydration.

-

Immediately analyze the isolated solids.

-

-

Protocol 2: High Humidity Storage

-

Place a thin layer of anhydrous 4-Methoxy-3-nitropyridine in a controlled humidity chamber (e.g., 95% Relative Humidity) at ambient temperature.

-

Monitor the sample for physical changes (e.g., deliquescence, change in appearance) over several days.

-

Analyze the sample periodically.

-

-

Objective: To identify the presence of a new solid form and quantify its water content.

-

Technique 1: Powder X-Ray Diffraction (PXRD)

-

Causality: A change in the crystal lattice due to the inclusion of water molecules will result in a distinctly different diffraction pattern compared to the anhydrous form. This is the primary method for identifying a new crystalline form.

-

-

Technique 2: Thermogravimetric Analysis (TGA)

-

Causality: When heated, a hydrate will lose its water molecules at a specific temperature range. TGA measures this mass loss, allowing for the stoichiometric determination of water content. A typical TGA experiment would involve heating the sample from ambient temperature to above its melting point at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

-

Technique 3: Differential Scanning Calorimetry (DSC)

-

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. For a hydrate, an endothermic event corresponding to the energy required to remove the water from the crystal lattice will be observed. This event often precedes the melting of the now-anhydrous material.

-

-

Technique 4: Karl Fischer Titration

-

Causality: This is the gold standard for water content determination. It is a highly sensitive and specific chemical method to quantify the amount of water in a sample, which can then be used to confirm the stoichiometry suggested by TGA.

-

-

Objective: To definitively determine the crystal structure and the role of water within it.

-

Technique 1: Single Crystal X-Ray Diffraction (SCXRD)

-

Causality: If a single crystal of sufficient size and quality can be grown from the hydrated material, SCXRD provides the unambiguous three-dimensional arrangement of atoms, confirming the connectivity and hydrogen bonding network involving the water molecules.

-

-

Technique 2: Solid-State NMR (ssNMR) Spectroscopy

-

Causality: ssNMR can distinguish between different solid forms based on the local chemical environment of the nuclei (e.g., ¹³C, ¹⁵N). It is particularly useful for characterizing materials that do not form single crystals suitable for SCXRD.

-

-

Technique 3: Vibrational Spectroscopy (FTIR/Raman)

-

Causality: The presence of water of hydration will introduce new vibrational modes, particularly the O-H stretching and bending frequencies, which are observable in the infrared and Raman spectra. Comparison with the anhydrous spectrum can provide clear evidence of hydration.

-

Conclusion

While 4-Methoxy-3-nitropyridine is a well-established chemical entity, the existence of a stable hydrate form remains unconfirmed in the public domain. This technical guide has provided a thorough summary of the known physical properties of the anhydrous form. More importantly, it has outlined a rigorous, multi-faceted scientific approach for the systematic screening and characterization of potential hydrated forms. By employing the described workflows, researchers in drug development and materials science can confidently assess the hydration potential of this important synthetic intermediate, thereby mitigating risks associated with solid-form variability and ensuring the development of robust and reliable chemical processes and pharmaceutical products.

References

-

PubChem. (n.d.). 4-Methoxy-3-nitropyridine. Retrieved from [Link]

-

U-CHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Methoxy-3-Nitropyridine Hydrochloride 97%. Retrieved from [Link]

Sources

4-Methoxy-3-nitropyridine hydrate literature review

Topic: 4-Methoxy-3-nitropyridine Hydrate: A Technical Guide to the "Pivot Scaffold" in Medicinal Chemistry Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals[1]

Executive Summary: The "Pivot Scaffold"

4-Methoxy-3-nitropyridine (and its stable hydrate form) represents a critical "pivot scaffold" in modern heterocyclic chemistry.[1] Its utility stems from the orthogonal reactivity of its two functional handles: the electron-withdrawing nitro group at C3 and the labile methoxy group at C4.

For drug developers, this molecule is not merely a building block; it is a divergence point. It allows for the rapid generation of 3,4-disubstituted pyridine libraries or the construction of fused bicyclic systems (e.g., imidazo[4,5-c]pyridines) prevalent in kinase inhibitor architecture (EGFR, BTK targets).[1] This guide provides a rigorous technical analysis of its properties, synthesis, and divergent reaction pathways, grounded in field-proven protocols.[1]

Chemical Profile & Physical Properties[1][2][3][4][5]

The commercial supply of 4-Methoxy-3-nitropyridine often comes as a hydrate.[1][2] This water of crystallization stabilizes the crystal lattice but necessitates precise stoichiometric adjustment during reaction setup.

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 4-Methoxy-3-nitropyridine | |

| CAS Number | 31872-62-5 (Anhydrous)833404-18-8 (Hydrate) | Verify CoA for specific hydration state (often |

| Molecular Weight | 154.12 g/mol (Anhydrous) | Add 18.02 g/mol per water molecule for hydrate calculations.[1] |

| Appearance | Yellow to orange crystalline powder | Color darkens upon oxidation or light exposure.[1] |

| Melting Point | 72–77 °C | Sharp mp indicates high purity; broad range suggests hydrolysis to pyridone.[1] |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water; hydrolyzes in strong aqueous acid/base. |

| pKa (Conjugate Acid) | ~2.5 (Pyridine Nitrogen) | Nitro group significantly decreases basicity compared to pyridine (pKa 5.2).[1] |

Strategic Reactivity: The "Push-Pull" Mechanism[1][2]

The chemical behavior of 4-Methoxy-3-nitropyridine is defined by the electronic interplay between the C3-nitro and C4-methoxy groups.[1]

-

Activation (

): The C3-nitro group is a strong electron-withdrawing group (EWG).[1] It pulls electron density from the ring, making the C4 position highly electrophilic. Consequently, the C4-methoxy group acts as an excellent leaving group in Nucleophilic Aromatic Substitution ( -

Reduction: The C3-nitro group can be selectively reduced to an amine, converting the molecule into an electron-rich 3-amino-4-methoxypyridine, a precursor for cyclization.[1]

Visualizing the Divergent Pathways

The following diagram illustrates the two primary synthetic workflows starting from this scaffold.

Figure 1: Divergent synthetic pathways.[1] Path A retains the oxygenation for specific receptor binding. Path B displaces it to install nitrogen-based diversity.[1]

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.[1] Always adjust for the water content if using the hydrate form.

Protocol A: Synthesis of 4-Methoxy-3-nitropyridine (Nitration)

Context: If sourcing is difficult, this compound can be synthesized from 4-methoxypyridine.[1]

Mechanism: Electrophilic Aromatic Substitution (

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and thermometer. Place in an ice/salt bath (-10 °C) .

-

Solvent/Acid: Charge Conc. Sulfuric Acid (

, 20 mL) .[1][3] -

Addition 1: Add 4-Methoxypyridine (5.0 g, 45.8 mmol) dropwise. Caution: Exothermic.[1] Keep T < 10 °C.

-

Nitration: Add Fuming Nitric Acid (

, 5.0 mL) dropwise over 30 minutes. -

Reaction:

-

Quench: Cool to RT. Pour the mixture onto 200 g crushed ice .

-

Neutralization: Carefully adjust pH to ~8 using solid

or conc.[1] -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Yield: Expect ~60–70% of a yellow solid.

Protocol B: Displacement (Synthesis of 4-Amino-3-nitropyridines)

Context: Installing a specific amine at C4 while keeping the nitro group for later reduction.[1]

-

Stoichiometry: 1.0 eq 4-Methoxy-3-nitropyridine : 1.1 eq Amine (R-

) : 1.5 eq DIPEA (Base).[1] -

Solvent: Ethanol or Isopropanol (Protic solvents stabilize the transition state).[1]

-

Procedure:

-

Dissolve 4-Methoxy-3-nitropyridine in Ethanol (0.5 M concentration).

-

Add DIPEA and the amine.

-

Heat to reflux (80 °C) for 2–4 hours.

-

Observation: The solution typically turns from pale yellow to deep orange/red (characteristic of nitro-amines).[1]

-

-

Workup: Cool to RT. If the product precipitates, filter it.[3] If not, concentrate and recrystallize from EtOH/Water.

Protocol C: Nitro Reduction to 3-Amino-4-methoxypyridine

Context: Preparing the "diamino-like" core for cyclization.

-

Catalyst: 10% Pd/C (5 wt% loading).

-

Hydrogen Source:

balloon or Ammonium Formate (transfer hydrogenation). -

Procedure:

-

Storage: Store under Nitrogen at -20 °C.

Safety & Handling (E-E-A-T)

-

Energetics: While 4-Methoxy-3-nitropyridine is generally stable, nitro-pyridines are energetic precursors.[1] Avoid heating dry solids above 100 °C without solvent.[1]

-

Skin Sensitization: The compound is a potent skin irritant and potential sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]

-

Hydrate Stability: The hydrate is less prone to spontaneous sublimation than the anhydrous form, making it safer for weighing. However, ensure containers are tightly sealed to prevent desiccation or further moisture uptake, which alters reaction stoichiometry.

References

-

Synthesis & Nitration Methodology

-

ChemicalBook Protocols.[1] "Synthesis of 4-Methoxy-3-nitropyridine from 4-methoxypyridine via Sulfuric Acid/Nitric Acid nitration."

-

-

Nucleophilic Arom

) Mechanisms: -

Reduction Strategies for Nitropyridines

-

Applications in Heterocyclic Ring Transformations

-

National Institutes of Health (PMC).[1] "Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations (TCRT) and use of Dinitropyridones."

-

Sources

The Nitropyridine Paradox: A Technical Guide to Discovery, Synthesis, and Mechanistic Evolution

Introduction: The Reactivity Wall

For nearly a century, the nitration of pyridine represented one of the most frustrating paradoxes in heterocyclic chemistry. To the uninitiated, pyridine appears structurally analogous to benzene—a planar, aromatic system. Yet, under the classic electrophilic aromatic substitution (EAS) conditions used to nitrate benzene (concentrated

This resistance stems from a "double deactivation" mechanism. The electronegative nitrogen atom already pulls electron density from the ring, making it electron-deficient (

This guide explores how chemists dismantled this "reactivity wall," evolving from brute-force thermal methods to elegant mechanistic diversions involving N-oxides and sigmatropic rearrangements.

Historical Genesis: The Brute Force Era (1912–1930s)

Early attempts to nitrate pyridine were characterized by extreme conditions and abysmal yields. In 1912, Friedl attempted the direct nitration of pyridine.[1] He found that even at temperatures exceeding 300°C, the reaction yielded only trace amounts of 3-nitropyridine.

The regioselectivity of these early brute-force methods was dictated by the relative stability of the transition states. The 3-position (meta) is the least deactivated site on the pyridinium ring, as the positive charge in the resonance hybrid of the intermediate

Table 1: Evolution of Nitration Efficiency

| Method | Era | Conditions | Primary Product | Yield |

| Direct Nitration | 1912 | 3-Nitropyridine | < 5% | |

| N-Oxide Route | 1940s | 4-Nitropyridine N-oxide | ~85-90% | |

| Bakke Method | 1990s | 3-Nitropyridine | ~80% |

The N-Oxide Revolution (1940s–1950s)

The paradigm shifted in the 1940s with the work of Eiji Ochiai (Japan) and H.J. den Hertog (Netherlands). They realized that modifying the substrate was more effective than forcing the reagent.

By oxidizing pyridine to pyridine N-oxide , they introduced an oxygen atom that could donate electron density back into the ring via resonance. This "push-pull" electronic state activates the 2- and 4-positions toward electrophilic attack, completely reversing the regioselectivity of the parent pyridine.

Mechanistic Insight: The N-Oxide Push

In acidic media, the N-oxide oxygen is protonated (

The Mechanistic Pivot: Bakke's Rearrangement (1970s–1990s)

While the N-oxide route solved the problem for 4-nitropyridine, synthesizing 3-nitropyridine efficiently remained a challenge until the work of Jan M. Bakke .

Bakke discovered that reacting pyridine with dinitrogen pentoxide (

This was a landmark discovery because it bypassed the "deactivation" rule entirely. The reaction is not an attack on a deactivated ring, but an intramolecular rearrangement of a pre-formed complex.

Figure 2: The Bakke Mechanism.[4] The nitro group initially attaches to the nitrogen (kinetic control) and then migrates to the 3-position via a sigmatropic shift, bypassing the high energy barrier of direct EAS.

Experimental Protocols

Protocol A: Synthesis of 4-Nitropyridine N-Oxide (The Ochiai Route)

This protocol is optimized for safety and yield, based on modern adaptations of the Ochiai method.

Safety: Pyridine N-oxides and their nitro derivatives can be energetic.[5] Perform behind a blast shield.

-

Oxidation: Dissolve pyridine (10.0 g) in glacial acetic acid (50 mL). Add 30%

(20 mL) dropwise at room temperature. Heat to 70–80°C for 12 hours.-

Validation: Monitor via TLC (MeOH/DCM 1:9). Pyridine spot (

) should disappear; N-oxide spot (

-

-

Concentration: Remove excess acetic acid/water under reduced pressure.[6]

-

Nitration:

-

Cool the crude N-oxide residue to 0°C.

-

Slowly add concentrated

(25 mL) followed by fuming -

Heat the mixture to 100°C for 4 hours.

-

-

Isolation: Pour onto crushed ice (200 g). Neutralize with solid

until pH 8. The yellow precipitate is 4-nitropyridine N-oxide. -

Purification: Recrystallize from acetone/ethanol.

-

Yield: Expect 80–85%.

-

Melting Point: 159–160°C.

-

Protocol B: Synthesis of 3-Nitropyridine (Modified Bakke Method)

A modern adaptation avoiding liquid

-

Reagent Prep: Generate

in situ or dissolve commercial -

Addition: Add pyridine (1.0 eq) dropwise. The N-nitropyridinium salt precipitates immediately.

-

Rearrangement:

-

Add an aqueous solution of

(2.0 eq). -

Stir vigorously at room temperature for 12 hours.

-

-

Workup: Neutralize with

. Extract with DCM (3x). Dry over-

Yield: Expect 70–75%.

-

Note: This route avoids the <5% yield of direct nitration.

-

Pharmaceutical Significance

Nitropyridines are rarely the final drug product but are "privileged intermediates." The nitro group acts as a masked amine.

-

Reduction to Aminopyridines: 3-aminopyridine and 4-aminopyridine are precursors to diverse scaffolds (e.g., Piroxicam , a NSAID, and Isoniazid , an antitubercular).

-

Nucleophilic Substitution (

): A nitro group at the 2- or 4-position is an excellent leaving group. It can be displaced by nucleophiles (amines, alkoxides) to functionalize the ring, a strategy widely used in medicinal chemistry to build complex heterocycles.

References

-

Friedl, F. (1912). Über die Nitrierung des Pyridins. Monatshefte für Chemie, 33, 611. Link

-

Ochiai, E. (1953). Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. The Journal of Organic Chemistry, 18(5), 534–551. Link

-

den Hertog, H. J., & Overhoff, J. (1930).[7] The Nitration of Pyridine. Recueil des Travaux Chimiques des Pays-Bas, 49, 552.[4][7] Link

-

Bakke, J. M., & Ranes, E. (1997). The Mechanism of the Nitration of Pyridine by Dinitrogen Pentoxide. Journal of the Chemical Society, Perkin Transactions 2, (12), 2677–2680. Link

-

Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

-

Baumann, M., Baxendale, I. R., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212.[7] Link

Sources

The Pharmacological Profile of Nitropyridine Derivatives: A Technical Guide for Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1][2] The introduction of a nitro group onto this privileged scaffold creates nitropyridine derivatives, a class of compounds with a vast and diverse pharmacological landscape. These derivatives serve not only as versatile synthetic intermediates but also as potent bioactive molecules in their own right, with activities spanning anticancer, antimicrobial, and anti-inflammatory domains.[1][2][3] This guide provides an in-depth exploration of the pharmacological profile of nitropyridine derivatives, offering a technical resource for researchers and drug development professionals. We will delve into their synthesis, multifaceted mechanisms of action, structure-activity relationships, pharmacokinetic properties, and toxicological considerations, providing a comprehensive overview to inform and guide future drug discovery efforts.

The Synthetic Versatility of Nitropyridines: Building Blocks for Bioactivity

The synthetic accessibility of nitropyridines is a key driver of their prominence in drug discovery. The nitro group, a strong electron-withdrawing moiety, not only imparts specific biological properties but also activates the pyridine ring for a variety of chemical transformations.

Core Synthesis Strategies

The synthesis of nitropyridine derivatives can be broadly approached through two main routes:

-

Direct Nitration of Pyridines: While the direct nitration of the electron-deficient pyridine ring can be challenging, various methods have been developed to achieve this, often requiring specific reagents and conditions.[4] For instance, the reaction of pyridine with dinitrogen pentoxide (N₂O₅) can yield 3-nitropyridine.[4]

-

Functionalization of Pre-existing Nitropyridines: Commercially available nitropyridines, such as 2-chloro-5-nitropyridine or 2-amino-3-nitropyridine, serve as invaluable starting materials.[3][5] The reactive sites on these molecules allow for a wide range of modifications, including nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and reduction of the nitro group to an amine for further derivatization.[3][6] This modular approach enables the systematic construction of compound libraries for high-throughput screening.[3]

The following workflow illustrates a general strategy for diversifying a nitropyridine core to generate potential kinase inhibitors.

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine kinase inhibitors.

The Pharmacological Landscape: Diverse Mechanisms of Action

Nitropyridine derivatives exhibit a remarkable breadth of biological activities, a direct consequence of their ability to interact with a multitude of cellular targets.

Anticancer Activity

The cytotoxic potential of nitropyridines against cancer cells is a major area of research, with several distinct mechanisms of action identified.[3]

-

Microtubule-Targeting Agents: A prominent mechanism for certain 3-nitropyridine analogues is the disruption of microtubule dynamics.[7][8] These compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site at the interface between α- and β-tubulin subunits.[7][8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8] Impressively, some derivatives show high potency with GI50 values below 10 nM across a broad range of cancer cell lines and are selective for rapidly dividing cancer cells over healthy cells.[7][8]

Caption: Mechanism of action for microtubule-targeting 3-nitropyridine analogues.

-

Kinase Inhibition: The pyridine scaffold is adept at forming key hydrogen bonds within the ATP-binding site of kinases, making nitropyridine derivatives promising kinase inhibitors.[6] They have been shown to inhibit a range of kinases critical for cancer cell proliferation and survival, including:

-

PIM-1 Kinase: Certain pyridine-based compounds exhibit potent PIM-1 inhibition with IC50 values as low as 14.3 nM.[9]

-

Janus Kinase 2 (JAK2): Some derivatives show inhibitory activity against JAK2 in the low micromolar range.

-

Glycogen Synthase Kinase-3 (GSK3): Novel heterocyclic compounds derived from nitropyridines have been developed as GSK3 inhibitors.[2]

-

p70S6Kβ Kinase: A derivative of 2,6-dichloro-3-nitropyridine was identified as an inhibitor of p70S6Kβ with an IC50 of 444 nM.[2]

-

-

Enzyme Inhibition and Other Mechanisms: Beyond kinase inhibition, nitropyridines have demonstrated activity against other enzymes, such as urease and chymotrypsin.[1][2] They can also induce apoptosis through various signaling pathways.[3]

Antimicrobial Activity

Nitropyridine derivatives exhibit significant potential as antimicrobial agents, with activity against a range of pathogens.

-

Antibacterial: Activity has been demonstrated against various bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[3] For instance, certain derivatives have shown Minimum Inhibitory Concentrations (MIC) in the range of 4-64 μg/mL against M. tuberculosis.[3] Other derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli.[1]

-

Antifungal: Antifungal properties have also been reported, with some compounds showing activity against Candida albicans, C. glabrata, and C. tropicalis.[1]

-

Mechanism of Action: A widely accepted model for nitro-heterocyclic antimicrobial drugs involves the metabolic reduction of the nitro group within the microorganism.[10][11] This process generates toxic radical intermediates, such as nitroso and superoxide species, which can covalently bind to and damage cellular macromolecules like DNA, leading to cell death.[10][11]

Other Therapeutic and Agricultural Applications

The biological activity of nitropyridines extends beyond anticancer and antimicrobial applications. They are also investigated as:

-

Inhibitors of semicarbazide-sensitive amine oxidase (SSAO) [2]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro potency of various nitropyridine derivatives across different biological targets.

Table 1: Anticancer and Enzyme Inhibitory Activity of Nitropyridine Derivatives

| Compound Class/Derivative | Target | Cell Line/Enzyme | Potency (IC₅₀/GI₅₀) | Reference |

| 3-Nitropyridine Analogues | Tubulin Polymerization | Various Cancer Cell Lines | < 10 nM | [7][8] |

| Pyridine-1,3,4-oxadiazole Hybrid | PIM-1 Kinase | - | 14.3 nM | [9] |

| Nitropyridine-linked thiazolidinone | Anticancer | MCF-7 | 6.41 μM | [1][2] |

| Nitropyridine-linked thiazolidinone | Anticancer | HepG2 | 7.63 μM | [1][2] |

| 5-Nitropyridin-2-yl derivative | Chymotrypsin | - | 8.67 ± 0.1 μM | [1][2] |

| 5-Nitropyridin-2-yl derivative | Urease | Jack Bean Urease | 29.21 ± 0.98 μM | [1][2] |

| 3-Nitropyridylpiperazine derivative | Urease | Jack Bean Urease | ~2.0–2.3 μM | [2] |

| Pyridyloxy-substituted acetophenone oxime | Protoporphyrinogen Oxidase | - | 3.11–4.18 μM | [1] |

Table 2: Antimicrobial Activity of Nitropyridine Derivatives

| Compound Class/Derivative | Target Organism | Potency (MIC) | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivative | Mycobacterium tuberculosis | 4-64 μg/mL | [3] |

| Epoxybenzooxocino[4,3-b]pyridine derivative | Mycobacterium bovis | 12.5–50 μg/mL | [1] |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | 62.5 μg/mL | [1] |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Enterococcus faecalis | 7.8 μg/mL | [1] |

| N-hydroxy-pyridoxazinone derivative (R = n-Bu) | Staphylococcus aureus | 31.2 μg/mL | [1] |

| (Pyridin-2-yl)piperazine derivative (R = 2-OH) | Bacillus subtilis, Candida krusei | 62.5 μg/mL | [1] |

Pharmacokinetic and Toxicological Profile

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is paramount for successful drug development.

Pharmacokinetics (ADME)

For example, pharmacokinetic studies of the microtubule-targeting agent 4AZA2891 revealed:

-

Elimination Half-Life: 0.7 hours.[7]

-

Volume of Distribution: 5.7 L/kg at steady state.[7]

-

Distribution: A preferential accumulation in the brain and kidney was observed.[7]

Some nitropyridine derivatives have been noted for their favorable pharmacokinetic profiles, including a relatively long half-life in rats and good brain penetration.[1] Generally, the development of drugs with favorable pharmacokinetics, such as high bioavailability and low toxicity, has been a hallmark of successful pyridine and quinoline-based therapeutics.[12]

Toxicology and Safety Considerations

The nitroaromatic scaffold necessitates a thorough toxicological evaluation.

-

General Toxicity: Safety data for compounds like 4-nitropyridine and 2-chloro-5-nitropyridine indicate they can be harmful if swallowed or inhaled, and cause skin and serious eye irritation.[13][14]

-

Genotoxicity: The nitro group is often considered a structural alert for mutagenicity and genotoxicity.[15] This is frequently linked to the metabolic reduction of the nitro group, which can produce reactive intermediates that damage DNA.[4][10]

-

Organ-Specific Toxicity: Studies on specific derivatives have revealed targeted toxic effects. For instance, 2-ethyl-4-nitropyridine N-oxide showed a primary toxic effect on the blood system, leading to a significant increase in methemoglobin levels.[16] It also caused pronounced irritation to the mucous membranes of the eyes but did not show local skin irritation.[16]

-

Preclinical Safety of an Anticancer Agent: Despite the concerns, some advanced nitropyridine derivatives show promising safety profiles in preclinical studies. The microtubule-targeting 3-nitropyridine compounds were not associated with myelotoxicity at pharmacological doses in mice, although some residual neurotoxicity, a common side effect of microtubule-targeting agents, was observed in vitro.[7]

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of pharmacological data, robust and well-controlled experimental protocols are essential. Below is an example protocol for assessing the in vitro cytotoxicity of a nitropyridine derivative.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure to determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

1. Materials and Reagents:

- Test nitropyridine compound

- Cell line of interest (e.g., MCF-7 breast cancer cells)

- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

- Phosphate-Buffered Saline (PBS), sterile

- Trypsin-EDTA solution

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)

- 96-well flat-bottom microtiter plates

- Calibrated multichannel pipettes

- Humidified incubator (37°C, 5% CO₂)

- Microplate reader (570 nm wavelength)

2. Step-by-Step Methodology:

Causality and Self-Validation: This protocol incorporates self-validating steps. The vehicle control ensures that the solvent (DMSO) does not significantly affect cell viability. The no-cell control corrects for background absorbance. Running the assay with a known cytotoxic agent as a positive control can further validate the assay's performance. Consistent results across replicate wells and experiments are crucial for establishing trustworthy data.

Conclusion and Future Directions

Nitropyridine derivatives represent a rich and promising field for drug discovery. Their synthetic tractability allows for extensive structure-activity relationship studies, leading to the optimization of potency and selectivity. The diverse mechanisms of action, from microtubule disruption to specific enzyme inhibition, offer multiple avenues for therapeutic intervention in oncology, infectious diseases, and beyond.

While challenges related to the potential toxicity of the nitroaromatic moiety remain, ongoing research continues to identify derivatives with improved safety profiles and targeted activities. Future efforts should focus on a deeper understanding of the ADME and toxicological properties of lead compounds early in the discovery pipeline. The continued exploration of this versatile chemical class holds significant promise for the development of the next generation of innovative medicines.

References

- Exploring the Biological Activity of Nitropyridine Derivatives. (2026, January 29). Google Search.

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. [Link]

-

3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PMC - NIH. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - NIH. [Link]

-

Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022, August 10). Hygiene and Sanitation. [Link]

-

Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]

- Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022, August 10). Google Search.

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022, June 14). Encyclopedia MDPI. [Link]

-

Improvement of the antimicrobial potency, pharmacokinetic and pharmacodynamic properties of albicidin by incorporation of nitrogen atoms. (n.d.). PMC - NIH. [Link]

-

Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. (n.d.). ResearchGate. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023, November 27). ACS Omega. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC - NIH. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025, May 24). IJSAT. [Link]

-

The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (n.d.). PubMed. [Link]

-

Values of the minimal inhibitory concentration (MIC, µg/mL) of compounds 2 and 3 against previously studied strains of bacteria and fungi. (n.d.). ResearchGate. [Link]

-

3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). ResearchGate. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. [Link]

-

Pyridine heterocycles: Compiling the anticancer capabilities. (2023, July 25). International Journal of Chemical Studies. [Link]

-

Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI. [Link]

-

Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). PMC - NIH. [Link]

-

3-nitropyridine analogues as novel microtubule-targeting agents. (2024, November 7). PLOS One. [Link]

-

The IC 50 (DPPH) values of compounds 8a-h. (n.d.). ResearchGate. [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025, February 24). ACS Publications. [Link]

-

Pharmacokinetic drug-drug interactions: A detailed. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

-

Mechanisms of drug interactions II: pharmacokinetics and pharmacodynamics. (n.d.). BJA Education. [Link]

-

PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. (n.d.). Canadian Science Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chempanda.com [chempanda.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-nitropyridine analogues as novel microtubule-targeting agents | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. mdpi.com [mdpi.com]

- 16. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]

solubility of 4-Methoxy-3-nitropyridine hydrate

An In-Depth Technical Guide to the Characterization and Solubility Determination of 4-Methoxy-3-nitropyridine Hydrate

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that influences bioavailability, processability, and formulation design. For ionizable molecules capable of forming hydrates, such as pyridine derivatives, a comprehensive understanding of the solid-state form and its corresponding solubility is paramount. This guide provides a robust scientific framework for researchers, chemists, and drug development professionals to accurately characterize and determine the thermodynamic . We move beyond simple protocols to explain the causal-driven methodologies required for generating reliable and defensible data, emphasizing the non-negotiable link between solid-state characterization and solubility measurement.

Introduction: The Criticality of Solid-State Form in Solubility

4-Methoxy-3-nitropyridine is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] Like many pharmaceutical compounds, its behavior in aqueous environments is dictated not just by its molecular structure but profoundly by its solid-state properties. The phenomenon of polymorphism—the ability of a substance to exist in multiple crystal forms—and the formation of solvates or hydrates can lead to dramatic differences in physicochemical properties, including solubility, dissolution rate, and stability.[2]

A hydrated crystal form incorporates water molecules into its lattice structure. This generally results in a more stable, lower-energy state compared to the anhydrous form, which typically translates to lower aqueous solubility.[3] Failure to identify and control the solid form during solubility assessment can lead to erroneous, often inflated, and irreproducible results.

This technical guide presents an integrated, first-principles approach to:

-

Unequivocally characterize the solid-state nature of 4-Methoxy-3-nitropyridine hydrate.

-

Provide a detailed, self-validating protocol for determining its thermodynamic (equilibrium) solubility.

-

Discuss the theoretical underpinnings and common pitfalls associated with hydrate solubility measurements.

Prerequisite: Unambiguous Solid-State Characterization

Before any solubility experiment can be considered valid, the solid form of the material must be rigorously characterized. The objective is to confirm the presence of a hydrate, determine its stoichiometry, and establish its thermal behavior. This foundational step ensures that the solubility value obtained is linked to a specific, well-defined crystalline structure.

Key Characterization Techniques

A multi-technique approach is essential for a comprehensive analysis of a hydrated pharmaceutical solid.[2]

| Technique | Purpose | Expected Outcome for a Hydrate |

| Powder X-Ray Diffraction (PXRD) | To identify the unique crystalline lattice. | A distinct diffraction pattern different from the anhydrous form, confirming a different crystal structure.[2] |

| Thermogravimetric Analysis (TGA) | To quantify the water content. | A stepwise weight loss corresponding to the release of water at a specific temperature range, allowing for calculation of the hydrate's stoichiometry (e.g., monohydrate, dihydrate).[2] |

| Differential Scanning Calorimetry (DSC) | To measure thermal transitions (dehydration, melting). | An endothermic event corresponding to dehydration, followed by the melting endotherm of the resulting anhydrous form. This data is crucial for theoretical solubility estimations.[4] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To probe changes in molecular vibrations. | Shifts in N-O stretching (nitro group) or C-O-C (methoxy group) bands, and the appearance of broad O-H stretching bands from water molecules, indicating hydrogen bonding within the crystal lattice.[5] |

Experimental Workflow for Solid-State Analysis

The logical flow of characterization ensures each piece of data builds upon the last, creating a cohesive and definitive profile of the material.

Caption: Workflow for definitive solid-state identification.

Theoretical Framework for Hydrate Solubility

The solubility of a crystalline solid is governed by the energy required to break its crystal lattice and the energy released upon solvation of its constituent molecules. For a hydrate, this process is more complex than for an anhydrous solid. A useful theoretical model extends the ideal solubility theory to account for the additional energy required for dehydration.[4]

The ideal mole fraction solubility of a hydrate can be estimated by considering both the melting and dehydration processes observed by DSC.[4] This approach provides a theoretical baseline and helps in understanding the experimental results. The model incorporates the melting point (Tm), the dehydration temperature (Tdeh), and the lipophilicity (log P) of the compound. The anhydrous 4-Methoxy-3-nitropyridine has a calculated XLogP3 of 0.7, indicating moderate lipophilicity.[5][6]

The key takeaway is that the stable hydrate must first lose its water of hydration before it can dissolve as the anhydrous molecule, representing an energetic penalty that results in lower solubility compared to the anhydrous form dissolving directly.

Caption: Thermodynamic cycle of hydrate vs. anhydrous dissolution.

Experimental Protocol: Thermodynamic Solubility Determination

The Shake-Flask method is the gold-standard for determining equilibrium solubility.[7] It is designed to allow the system to reach a true thermodynamic equilibrium between the excess solid and the saturated solution.

Mandatory Pre-requisites

-

A fully characterized and batch-controlled sample of 4-Methoxy-3-nitropyridine hydrate.

-

A validated, stability-indicating analytical method for quantification (e.g., HPLC-UV).

Step-by-Step Shake-Flask Protocol

1. Media Preparation:

-

Prepare aqueous buffers according to USP standards. For a comprehensive profile, use buffers covering the physiological pH range, such as:

-

pH 1.2 (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 (Acetate buffer)

-

pH 6.8 (Phosphate buffer)

-

-

For advanced drug development, consider biorelevant media like Fasted-State Simulated Intestinal Fluid (FaSSIF) to better predict in vivo behavior.[7]

-

Degas all media prior to use to prevent bubble formation.

2. Equilibration:

-

Add an excess amount of the solid hydrate to a known volume of each medium in a low-adsorption container (e.g., glass vial). "Excess" ensures that a solid phase remains at the end of the experiment.

-

Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled chamber, typically at 25 °C (for standard data) and 37 °C (for physiological relevance).

-

Agitate for a minimum of 48-72 hours. The goal is to ensure equilibrium is reached, which can be slow for hydrates.[7] A time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has plateaued.

3. Sample Separation and Preparation:

-

Carefully remove the vials from the shaker, allowing the excess solid to settle.

-

Withdraw a sample from the supernatant. The most robust method is to first centrifuge the sample at high speed to pellet suspended microcrystals, then filter the resulting supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[7]

-

Immediately dilute the filtrate with the mobile phase of the analytical method to prevent precipitation upon cooling or solvent evaporation.

4. Quantification (HPLC-UV):

-

Analyze the prepared samples using a validated HPLC-UV method. A reversed-phase method is typical for this type of molecule.[8]

-

Construct a calibration curve using accurately prepared standards of 4-Methoxy-3-nitropyridine in the mobile phase.

-

Calculate the concentration in the original sample, accounting for all dilution factors.

| Parameter | Example HPLC-UV Method |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temp | 30 °C |

5. Solid-State Re-analysis (The Self-Validating Step):

-

This step is CRITICAL for trustworthiness.[7] After the experiment, recover the remaining excess solid from the bottom of the vials.

-

Gently dry the solid and re-analyze it using PXRD and DSC.

-

Objective: To confirm that the solid did not undergo a phase transformation during the experiment (e.g., the hydrate did not convert to the anhydrous form). If a transformation occurred, the measured solubility does not represent the starting material.

Caption: Self-validating Shake-Flask experimental workflow.

Data Interpretation and Influencing Factors

-

pH-Solubility Profile: As a pyridine derivative, 4-Methoxy-3-nitropyridine is a weak base. Its solubility is expected to be significantly higher at lower pH (e.g., pH 1.2) due to protonation of the pyridine nitrogen, forming a more soluble hydrochloride salt in situ. Plotting solubility versus pH is essential.

-

Impact of Impurities: Chemical impurities can sometimes increase apparent solubility by inhibiting crystallization.[3] Ensure the starting material has high purity (e.g., >97% as per supplier data).

-

Anhydrous vs. Hydrate: If both forms are available, a direct comparison of their solubilities under identical conditions should be performed. The hydrate is expected to be the less soluble form.[3]

Conclusion

The accurate determination of the aqueous is not a single measurement but a systematic investigation. It begins with an unequivocal confirmation of the solid-state form via PXRD, TGA, and DSC. Only then can a meticulously executed Shake-Flask experiment, complete with a critical solid-state re-analysis step, yield a solubility value that is both accurate and defensible. By following this causality-driven approach, researchers can generate high-quality data that reliably informs downstream applications in process chemistry, formulation, and drug development.

References

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

-

Hollis, F. I., et al. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. National Institutes of Health (NIH). [Link]

-

Kozak, A., & Płonka, A. M. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. National Institutes of Health (NIH). [Link]

-

Warren, D., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

-

PureSynth. (n.d.). 4-Methoxy-3-Nitropyridine Hydrochloride 97%. PureSynth. [Link]

-

ResearchGate. (2025, August 7). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. PrepChem.com. [Link]

-

PubChem. (n.d.). 4-Methoxy-3-nitropyridine. National Institutes of Health (NIH). [Link]

-

UCHEM. (n.d.). Factory Hot Sale 4-Methoxy-3-Nitropyridine cas 31872-62-5 with high quality. UCHEM. [Link]

Sources

- 1. 4-Methoxy-3-nitropyridine | 31872-62-5 [chemicalbook.com]

- 2. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methoxy-3-nitropyridine | C6H6N2O3 | CID 355832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. raytor.com [raytor.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Safety and Handling of 4-Methoxy-3-nitropyridine Hydrate: A Technical Guide

Executive Summary

4-Methoxy-3-nitropyridine (CAS: 31872-62-5 for parent; hydrate forms vary) is a critical heterocyclic building block in the synthesis of kinase inhibitors, proton pump inhibitors, and fused pyridine scaffolds (e.g., imidazopyridines).[1][2][3][4] While structurally simple, the contiguous arrangement of a nitro group (

This guide moves beyond basic Safety Data Sheet (SDS) summaries to address the mechanistic risks associated with this compound—specifically its thermal sensitivity, potential for energetic decomposition, and handling requirements during nucleophilic substitution or reduction workflows.[1]

Chemical Profile & Reactivity Mechanisms[1][3]

Identification & Physical Properties

The hydrate form introduces water molecules into the crystal lattice, altering molecular weight and solubility but retaining the core reactivity of the parent molecule.[1]

| Property | Specification | Notes |

| IUPAC Name | 4-Methoxy-3-nitropyridine (Hydrate) | |

| CAS Number | 31872-62-5 (Parent) | Verify batch-specific CoA for hydrate stoichiometry.[1][2][3][5] |

| Molecular Formula | Parent MW: 154.12 g/mol .[1][2] Adjust for hydration.[1][6] | |

| Appearance | Yellow to light orange crystalline powder | Nitro-pyridines are typically colored due to conjugation.[1][2] |

| Melting Point | 72–78 °C (Parent) | Hydrates often exhibit lower or broader melting ranges.[1] |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly in water | Hydrate form dissolves faster in polar protic solvents.[1] |

Reactivity Profile (The "Why")

Understanding the electronic push-pull system is essential for safe manipulation:

-